N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

Catalog No.
S12171274
CAS No.
M.F
C12H19N5
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3...

Product Name

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2/h7-8,13H,5-6H2,1-4H3

InChI Key

PITHMBDPOHUYMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique pyrazole structure. This compound features two pyrazole rings, which are five-membered aromatic rings containing two nitrogen atoms. The molecular formula for this compound is C12H20N4C_{12}H_{20}N_4, and its molecular weight is approximately 232.32 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to the biological activity associated with pyrazole derivatives.

The chemical reactivity of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can be explored through various synthetic pathways. Typically, compounds containing pyrazole moieties can undergo:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The presence of multiple functional groups enables condensation with aldehydes or ketones, leading to the formation of more complex structures.
  • Oxidation and Reduction: Pyrazole compounds can be oxidized to form corresponding oxides or reduced to yield amines.

These reactions can be utilized in the synthesis of derivatives that may exhibit enhanced biological properties.

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has been studied for its potential pharmacological effects. Pyrazole derivatives are often associated with:

  • Antimicrobial Activity: Some studies suggest that such compounds can exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain pyrazoles have shown promise in reducing inflammation in various biological models.
  • Anticancer Properties: Research indicates that pyrazole-based compounds may inhibit tumor growth and induce apoptosis in cancer cells.

The specific biological activities of this compound require further investigation to establish its therapeutic potential.

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Methylation Reactions: Methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
  • Amine Functionalization: The final product can be obtained by introducing the ethyl and methyl groups at specific positions on the pyrazole ring through alkylation reactions.

These methods allow for the controlled synthesis of the desired compound while maintaining the integrity of its functional groups.

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting infectious diseases and cancer.
  • Agricultural Chemistry: Compounds with antimicrobial properties may serve as effective pesticides or fungicides.
  • Material Science: Pyrazole derivatives can be used in creating novel materials with specific chemical properties.

Studies on the interactions of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine with biological systems are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent distribution.
  • Toxicity Profiles: Evaluating any adverse effects on cellular systems to ensure safety for therapeutic use.

These studies provide insight into the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine, including:

Compound NameStructureNotable Properties
3-EthylpyrazoleStructureAntifungal activity
4-MethylpyrazoleStructureInhibits alcohol dehydrogenase
5-MethylpyrazoleStructurePotential anti-inflammatory effects

Uniqueness

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which enhances its potential biological activity compared to simpler pyrazoles. Its specific combination of substituents may also contribute to distinct pharmacological properties that differentiate it from other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.16404563 g/mol

Monoisotopic Mass

233.16404563 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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